Ethyl 3-ethynylbenzoate

Description

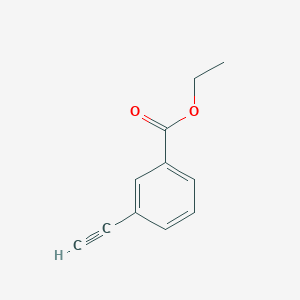

Ethyl 3-ethynylbenzoate (C${10}$H${8}$O$_2$) is a benzoate ester featuring an ethynyl (-C≡CH) substituent at the meta position of the aromatic ring. This compound is primarily synthesized via esterification of 3-ethynylbenzoic acid using ethanol under acidic or enzymatic conditions . Alternative synthetic routes include Sonogashira coupling followed by deprotection steps, as demonstrated in the preparation of mthis compound, a closely related analog . The ethynyl group confers unique reactivity, making the compound valuable in cycloaddition reactions (e.g., fluorogenic coupling with pyridinium ylides) and polymerizations (e.g., Glaser coupling to form conjugated diyne structures) . Its tert-butyl analog (tert-butyl 3-ethynylbenzoate) is also utilized in laboratory research, emphasizing the versatility of ethynyl-substituted benzoates in synthetic chemistry .

Propriétés

IUPAC Name |

ethyl 3-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-3-9-6-5-7-10(8-9)11(12)13-4-2/h1,5-8H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZFWJVCPSJKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573864 | |

| Record name | Ethyl 3-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178742-95-5 | |

| Record name | Ethyl 3-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-ethynylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Standard Protocol

The most straightforward synthesis of ethyl 3-ethynylbenzoate involves the acid-catalyzed esterification of 3-ethynylbenzoic acid with ethanol. The reaction follows the general esterification mechanism, where the carboxylic acid reacts with an alcohol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or hydrochloric acid). The process is typically conducted under reflux conditions to overcome kinetic barriers, with water removal techniques such as Dean-Stark traps improving yields.

-

Combine 3-ethynylbenzoic acid (1.0 equiv.), ethanol (5–10 equiv.), and concentrated sulfuric acid (0.1 equiv.) in a round-bottom flask.

-

Reflux the mixture at 80–90°C for 12–24 hours.

-

Neutralize the catalyst with aqueous sodium bicarbonate, extract the product with ethyl acetate, and purify via vacuum distillation.

Typical yields range from 65–75% , though optimization of ethanol stoichiometry and catalyst loading can enhance efficiency.

Industrial-Scale Considerations

Industrial applications may employ continuous-flow reactors to improve heat management and throughput. Solvent-free conditions or toluene as a co-solvent are occasionally used to azeotropically remove water, accelerating equilibrium shifts.

Palladium-Catalyzed Sonogashira Coupling

Methodology and Reaction Design

This compound can be synthesized via a Sonogashira coupling between ethyl 3-halobenzoate (halogen = Br, I) and a terminal alkyne. This method is advantageous for introducing the ethynyl group at a late stage, avoiding challenges associated with handling ethynyl-containing precursors during earlier synthesis steps.

-

Dissolve ethyl 3-iodobenzoate (1.0 equiv.) and trimethylsilylacetylene (1.5 equiv.) in a 3:1 mixture of triethylamine and acetonitrile.

-

Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%).

-

Heat at 50°C under argon for 3–12 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (petroleum ether/ethyl acetate).

Deprotection of the trimethylsilyl group is achieved using tetrabutylammonium fluoride (TBAF), yielding the free ethynyl product. Reported yields for analogous reactions reach 68–88% .

Catalyst and Solvent Optimization

The choice of palladium catalyst significantly impacts efficiency. Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] outperforms bulkier ligands in sterically hindered systems. Polar aprotic solvents like acetonitrile enhance reaction rates, while triethylamine acts as both a base and co-solvent.

Bromination-Alkynylation Sequential Approach

Bromination of Ethyl 3-Methylbenzoate

A less common route involves brominating ethyl 3-methylbenzoate to ethyl 3-bromomethylbenzoate, followed by alkynylation. This method, adapted from patent literature, uses N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under radical initiation.

-

Combine ethyl 3-methylbenzoate (1.0 equiv.), NBS (1.1 equiv.), and azobisisobutyronitrile (AIBN) in CCl₄.

-

Reflux under UV light for 12 hours.

-

Filter, wash, and recrystallize the product.

Alkynylation via Cross-Coupling

The bromomethyl intermediate undergoes substitution with potassium acetylide or a Sonogashira-like coupling to introduce the ethynyl group. Yields for this two-step sequence are lower (50–60% ) due to competing side reactions.

Comparative Analysis of Synthetic Methods

Purification and Characterization

Crude this compound is typically purified via vacuum distillation (b.p. 142–148°C at 6 mmHg) or column chromatography (petroleum ether/ethyl acetate gradients). Nuclear magnetic resonance (NMR) and mass spectrometry confirm structure:

Analyse Des Réactions Chimiques

Cycloaddition Reactions

Ethyl 3-ethynylbenzoate participates in Diels-Alder reactions as a diene or dienophile. Key findings include:

-

Reaction with maleic anhydride produces bicyclic adducts under thermal conditions (60–80°C), yielding 60–75% cycloadducts .

-

With dimethyl acetylenedicarboxylate , [2+4] cycloadducts form at ambient temperatures via a concerted mechanism .

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, HO, reflux): Yields 3-ethynylbenzoic acid and ethanol .

-

Basic hydrolysis (NaOH, HO/EtOH): Produces the sodium salt of 3-ethynylbenzoic acid.

Sonogashira Coupling

The ethynyl group enables palladium-catalyzed cross-couplings :

-

Reacts with aryl/vinyl halides (e.g., iodobenzene) using Pd(PPh) and CuI in amine solvents .

-

Typical conditions: 60°C, 12–24 hr, yielding conjugated alkynes (75–90%).

Reduction Reactions

-

LiAlH4_44 reduces the ester to 3-ethynylbenzyl alcohol while preserving the alkyne.

-

Hydrogenation (H, Pd/C) saturates the triple bond to ethyl 3-(ethyl)benzoate.

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH | THF, 0°C → RT | 3-Ethynylbenzyl alcohol |

| H/Pd-C | 1 atm, EtOH | Ethyl 3-(ethyl)benzoate |

Electrophilic Aromatic Substitution (EAS)

The benzoate ring undergoes nitration and sulfonation :

-

Nitration (HNO, HSO): Meta-directing effects dominate due to the electron-withdrawing ester group .

-

Sulfonation (fuming HSO): Forms sulfonated derivatives at the para position relative to the ethynyl group .

Thermal Dimerization

Heating to 100–120°C induces thermal dimerization , forming:

-

1,4-Diethynyl-4-vinyl-1-cyclohexene (major) via [2+2] cycloaddition .

-

1,6-Diethynyl-1,5-cyclooctadiene (minor) through alternative pathways .

Notes

-

Steric and Electronic Effects : The ethynyl group enhances reactivity in cycloadditions but deactivates the aromatic ring in EAS .

-

Competing Pathways : Sonogashira couplings may compete with dimerization at elevated temperatures .

-

Catalyst Sensitivity : Palladium catalysts (e.g., PdCl(PPh)) are critical for selective cross-couplings .

Applications De Recherche Scientifique

Chemical Synthesis

Ethyl 3-ethynylbenzoate serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various derivatives, which can lead to the development of complex molecules with potential pharmaceutical applications.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Reagent in Organic Synthesis | Used to create substituted benzoates and other aromatic compounds. |

| Building Block for Drugs | Acts as a precursor for synthesizing bioactive compounds, including pharmaceuticals. |

| Polymer Chemistry | Employed in the development of polymeric materials due to its reactive ethynyl group. |

Medicinal Chemistry

Research has indicated that this compound can be a precursor for compounds with therapeutic properties. Its derivatives have been explored for their potential in treating various diseases.

Case Study: Drug Development

A notable application involves the synthesis of analogs for anti-cancer agents. In one study, derivatives of this compound were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results demonstrated promising activity, suggesting that modifications to the ethynyl group could enhance biological efficacy.

Material Science

In material science, this compound is used in the development of advanced materials, particularly in the synthesis of polymers and nanocomposites.

Table 2: Material Applications

| Material Type | Application Description |

|---|---|

| Polymers | Used as a monomer to produce thermosetting resins and coatings. |

| Nanocomposites | Enhances mechanical properties when incorporated into polymer matrices. |

Analytical Chemistry

This compound is also used in analytical chemistry for various applications, including chromatography and spectroscopic studies.

Use in Chromatography

Due to its unique structure, it can be utilized as a standard reference compound in chromatographic methods to analyze complex mixtures.

Biological Studies

The compound has been studied for its interactions with biological systems, particularly its potential effects on enzyme inhibition and receptor binding.

Research Findings

Recent studies have shown that certain derivatives exhibit selective inhibition of specific enzymes involved in metabolic pathways, indicating potential therapeutic roles.

Mécanisme D'action

The mechanism of action of ethyl 3-ethynylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes and functions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The physicochemical properties, reactivity, and applications of Ethyl 3-ethynylbenzoate are influenced by its ethynyl substituent. Below is a comparative analysis with key analogs:

This compound vs. Ethyl Benzoylacetate

- Structure : Ethyl benzoylacetate (C${11}$H${12}$O$_3$) contains a β-ketoester group (-CO-CO-O-) instead of an ethynyl substituent .

- Reactivity: The β-ketoester moiety enables keto-enol tautomerism and participation in Claisen condensations, unlike the ethynyl group, which undergoes cycloadditions or polymerizations .

- Safety: Ethyl benzoylacetate is classified as non-hazardous , whereas this compound poses flammability risks (H224) due to its ethynyl group .

This compound vs. Ethyl 3-nitrobenzoate

- Structure: Ethyl 3-nitrobenzoate (C$9$H$9$NO$4$) features a nitro (-NO$2$) group at the meta position .

- Reactivity : The nitro group is electron-withdrawing, directing electrophilic substitution to the para position. In contrast, the ethynyl group is electron-withdrawing but can participate in metal-catalyzed cross-coupling reactions .

- Applications : Ethyl 3-nitrobenzoate serves as an intermediate in nitro-group reductions, while this compound is used in fluorogenic labeling and polymer synthesis .

This compound vs. Ethyl 3-methylbenzoate

- Structure : Ethyl 3-methylbenzoate (C${10}$H${12}$O$2$) has a methyl (-CH$3$) substituent .

- Physical Properties : The methyl group enhances hydrophobicity compared to the polarizable ethynyl group, affecting solubility in organic solvents .

- Safety : Ethyl 3-methylbenzoate lacks significant flammability hazards, unlike this compound .

This compound vs. Ethyl 3-iodobenzoate

- Structure : Ethyl 3-iodobenzoate (C$9$H$9$IO$_2$) contains an iodine atom, which is a heavy halogen .

- Reactivity : The iodine substituent facilitates Ullmann or Suzuki-Miyaura couplings, whereas the ethynyl group is more reactive in cycloadditions .

- Applications : Ethyl 3-iodobenzoate is a precursor in cross-coupling reactions, while this compound is tailored for polymerization and fluorogenic probes .

This compound vs. Ethyl 3-aminobenzoate

- Structure: Ethyl 3-aminobenzoate (C$9$H${11}$NO$2$) has an amino (-NH$2$) group .

- Reactivity: The amino group acts as a strong electron donor, enabling diazotization and azo-dye synthesis, contrasting with the ethynyl group’s role in alkyne-specific reactions .

- Safety: Ethyl 3-aminobenzoate lacks the flammability risks associated with ethynyl-containing compounds .

Comparative Data Table

Key Research Findings

- Reactivity : this compound’s ethynyl group enables unique transformations, such as fluorogenic labeling via [3+2] cycloadditions, outperforming nitro or methyl analogs in bioorthogonal chemistry .

- Safety: Its flammability (H224) necessitates stringent handling protocols compared to non-hazardous analogs like Ethyl benzoylacetate .

- Synthetic Utility : The tert-butyl derivative (tert-butyl 3-ethynylbenzoate) demonstrates enhanced stability for storage, highlighting substituent effects on compound handling .

Activité Biologique

Ethyl 3-ethynylbenzoate is a compound with notable biological activities that have garnered interest in various scientific fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

This compound (C11H10O2) is an ethynyl-substituted benzoate that serves as a versatile building block in organic synthesis. Its structure includes an ethynyl group, which enhances its reactivity and interaction with biological targets. The compound is primarily used in the study of enzyme-catalyzed reactions and as a probe to investigate biological processes.

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that modulate the activity of enzymes and other proteins. This modulation can result in significant changes in cellular processes and functions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been evaluated for its effectiveness against various human pathogens. In one study, the compound exhibited significant antimicrobial activity against strains such as Bacillus subtilis and Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MIC) as low as 3.9 μg/ml .

Antibiofilm Activity

In addition to its antimicrobial effects, this compound has demonstrated antibiofilm formation capabilities. This property is crucial for preventing biofilm-associated infections, which are notoriously difficult to treat due to their protective matrix .

Wound Healing Properties

The compound has also been investigated for its wound healing activities. Studies have shown that it promotes healing in model organisms, suggesting potential applications in topical formulations for wound care .

Case Studies and Experimental Data

The following table summarizes key findings from research studies on the biological activities of this compound:

Applications in Scientific Research

This compound is utilized in various scientific applications:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Biological Studies : The compound is used to probe enzyme-catalyzed reactions and understand biological mechanisms.

- Pharmaceutical Development : Its antimicrobial and wound healing properties make it a candidate for developing new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.